molecular formula C18H18BrNO4S B2457005 (5-bromofuran-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1448063-69-1

(5-bromofuran-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2457005
CAS No.: 1448063-69-1
M. Wt: 424.31
InChI Key: OIFBSSGVZRDGHQ-UHFFFAOYSA-N
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Description

(5-bromofuran-2-yl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C18H18BrNO4S and its molecular weight is 424.31. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

This compound interacts with the Janus kinases (JAKs), specifically JAK1 and TYK2 . These kinases are important regulators of intracellular responses triggered by many key proinflammatory cytokines . The compound’s selectivity for JAK1 and TYK2 over JAK2 and JAK3 is believed to minimize or avoid some of the toxicities associated with JAK inhibitors .

Cellular Effects

The compound exerts its effects on various types of cells involved in autoimmune diseases. It inhibits JAK1-mediated IL-6 signaling, which plays a crucial role in the pathogenesis of many autoimmune diseases . By selectively inhibiting JAK1 and TYK2, it can potentially modulate cell signaling pathways, gene expression, and cellular metabolism associated with autoimmune diseases .

Molecular Mechanism

At the molecular level, the compound binds to JAK1 and TYK2, inhibiting their activity . This inhibition disrupts the signaling pathways of proinflammatory cytokines, leading to a reduction in inflammation and other symptoms of autoimmune diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the compound has shown potent and selective inhibition of JAK1 and TYK2 . Over time, it continues to demonstrate this selectivity, suggesting good stability

Dosage Effects in Animal Models

The compound has demonstrated dose-dependent efficacy in animal models of autoimmune diseases

Metabolic Pathways

The compound is involved in the JAK-STAT signaling pathway, which is a key metabolic pathway in cells . It interacts with JAK1 and TYK2, key enzymes in this pathway

Properties

IUPAC Name

[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-(5-bromofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO4S/c19-17-9-8-16(24-17)18(21)20-12-6-7-13(20)11-15(10-12)25(22,23)14-4-2-1-3-5-14/h1-5,8-9,12-13,15H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFBSSGVZRDGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=C(O3)Br)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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